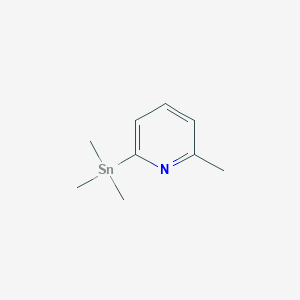

6-Methyl-2-(trimethylstannyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethyl-(6-methylpyridin-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.3CH3.Sn/c1-6-4-2-3-5-7-6;;;;/h2-4H,1H3;3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGGAXBOOSFSFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)[Sn](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462366 | |

| Record name | 2-Methyl-6-(trimethylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126225-57-8 | |

| Record name | 2-Methyl-6-(trimethylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2 Halo 6 Methylpyridine + Mg → 2 Halomagnesio 6 Methylpyridine2. 2 Halomagnesio 6 Methylpyridine + Ch₃ ₃sncl → 6 Methyl 2 Trimethylstannyl Pyridine + Mgcl Halide

Catalytic Systems in 6-Methyl-2-(trimethylstannyl)pyridine Synthesis

The choice of the catalytic system is crucial, particularly in direct stannylation methods like the Stille coupling. The catalyst's role is to facilitate the oxidative addition of the palladium to the carbon-halogen bond and the subsequent transmetalation and reductive elimination steps.

Palladium Catalysts: As mentioned, palladium(0) complexes are the most common. Pd(PPh₃)₄ is often used, but other catalysts such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) in combination with a phosphine (B1218219) ligand can also be employed. The choice of ligand can significantly influence the reaction's efficiency.

Ligands: Phosphine ligands are essential for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard ligand. For less reactive precursors like 2-chloro-6-methylpyridine, more electron-rich and sterically bulky ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) or XPhos, can be more effective. These ligands can accelerate the rate-limiting oxidative addition step.

Copper(I) Co-catalysis: In some Stille couplings, the addition of a copper(I) salt, such as copper(I) iodide (CuI), can have a beneficial effect. The copper(I) species is believed to act as a scavenger for free ligands or to facilitate the transmetalation step, thereby increasing the reaction rate.

Optimization of Reaction Parameters and Yields

Optimizing reaction parameters is key to maximizing the yield and purity of this compound while minimizing reaction time and side products.

Temperature: The reaction temperature is a critical parameter. For transmetalation routes involving organolithium reagents, very low temperatures (e.g., -78 °C) are necessary to prevent side reactions and ensure the stability of the lithiated intermediate. In contrast, direct stannylation reactions often require heating (80-120 °C) to overcome the activation energy of the catalytic cycle.

Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates. Aprotic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, toluene (B28343), and dioxane are commonly used. For lithiation reactions, ethereal solvents are preferred.

Reaction Time: The duration of the reaction depends on the reactivity of the precursors and the reaction temperature. Reactions are typically monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of completion.

Yields: The yields of this compound can vary significantly depending on the chosen method and the optimization of reaction conditions. Transmetalation routes, particularly via lithiation of 2-bromo-6-methylpyridine, often provide high yields. Direct stannylation can also be efficient but may require more careful optimization of the catalytic system. For instance, a continuous flow reactor has been shown to improve the yield of a related process from 70% in a batch reactor to 85%.

Chemical Reactivity and Mechanistic Investigations of 6 Methyl 2 Trimethylstannyl Pyridine

Participation in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing complex molecular architectures. acs.org 6-Methyl-2-(trimethylstannyl)pyridine is a key participant in these transformations, acting as the organostannane partner which transfers its pyridyl group to another molecule.

Stille Coupling Reactions Involving this compound

The Stille reaction is a versatile and widely used chemical reaction that involves the coupling of an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. acs.org Organostannanes like this compound are favored in many synthetic applications due to their stability to air and moisture and their compatibility with a wide range of functional groups, which often eliminates the need for protecting groups.

The general mechanism of the Stille reaction proceeds through a catalytic cycle involving three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R²-X) to form a palladium(II) intermediate. acs.org

Transmetalation: The organostannane (R¹-SnR₃) transfers its organic group (R¹) to the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) species. acs.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated to form the new C-C bond (R¹-R²), regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. acs.org

In the context of this compound, the sp²-hybridized 6-methyl-2-pyridyl group is the moiety transferred during the transmetalation step. The trimethylstannyl group is a common choice for such reagents, though tributylstannyl derivatives are also frequently used. acs.org While trimethylstannyl compounds often exhibit higher reactivity, they are also associated with greater toxicity compared to their tributylstannyl counterparts. acs.org

Table 1: Stille Coupling Reaction Parameters

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Organostannane | The tin-containing reagent that donates an organic group. | This compound provides the 6-methyl-2-pyridyl group. |

| Electrophile | The halide or pseudohalide coupling partner (e.g., aryl, heteroaryl, vinyl halides). | Reacts with the organostannane to form the new C-C bond. |

| Catalyst | Typically a Pd(0) complex, such as Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂. | Facilitates the oxidative addition and reductive elimination steps. |

| Ligands | Phosphine (B1218219) ligands (e.g., PPh₃, AsPh₃) are commonly used to stabilize the Pd catalyst. | Ligand choice can significantly impact reaction efficiency and scope. |

| Additives | Copper(I) salts and fluoride (B91410) ions can enhance reaction rates and yields. | Often used to overcome low reactivity with certain substrates. |

| Solvent | Aprotic solvents like THF, DMF, or toluene (B28343) are common. | The choice of solvent can influence reaction kinetics and outcomes. |

Reactivity with Aryl and Heteroaryl Halides

This compound is effectively coupled with a variety of aryl and heteroaryl halides, making it a valuable building block for the synthesis of biaryl and biheterocyclic compounds. These structures are prevalent in pharmaceuticals and materials science. The reaction generally works well with aryl iodides and bromides. The use of additives like copper(I) iodide and cesium fluoride in a solvent such as N,N-dimethylformamide (DMF) has been shown to be effective, particularly when coupling with aryl iodides.

The synthesis of polysubstituted pyridines often relies on sequential cross-coupling strategies, where the differential reactivity of various halogens on a pyridine (B92270) ring can be exploited. For instance, a dihalopyridine can first undergo a Sonogashira or Suzuki-Miyaura coupling at the more reactive position, followed by a Stille coupling at the second position.

Table 2: Examples of Stille Coupling with Aryl/Heteroaryl Halides

| Stannane (B1208499) | Halide Partner | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| 2-(Tributylstannyl)tellurophene | Iodobenzene | Pd(PPh₃)₄, CuI, CsF, DMF | 2-Phenyltellurophene | 85% |

| 2-(Tributylstannyl)tellurophene | 4-Iodonitrobenzene | Pd(PPh₃)₄, CuI, CsF, DMF | 2-(4-Nitrophenyl)tellurophene | 95% |

| 2,5-Bis(trimethylstannyl)tellurophene | Iodobenzene (2.2 equiv) | Pd(PPh₃)₄, CuI, CsF, DMF | 2,5-Diphenyltellurophene | 72% |

| 2-(Tributylstannyl)pyridine | 2-Bromopyridine | PdCl₂(PPh₃)₂, THF | 2,2'-Bipyridine | - |

Influence of Pyridine Substitution on Coupling Efficiency

The substitution pattern on the pyridine ring plays a critical role in the efficiency of cross-coupling reactions. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, which can sometimes inhibit the catalytic cycle. The presence of substituents at the 2- and 6-positions (ortho to the nitrogen) can modulate this effect.

In the case of this compound, the methyl group at the 6-position introduces steric hindrance around the nitrogen atom. This steric bulk can decrease the coordinating ability of the pyridine nitrogen to the palladium center, which may prevent catalyst inhibition and potentially enhance the coupling efficiency compared to unsubstituted 2-(trimethylstannyl)pyridine. However, excessive steric hindrance can also slow down the desired transmetalation step. Studies on related systems, such as the Suzuki-Miyaura coupling, have shown that the presence of substituents on the pyridine ring significantly impacts reaction outcomes, with 2-substituted pyridines often posing challenges. The development of pyridine sulfinates as alternative coupling partners has been one strategy to overcome the difficulties associated with pyridine-2-boronic acids.

Carbostannylation and Other Organometallic Reactions

Beyond palladium catalysis, this compound's reactivity has been explored in other organometallic contexts, notably in reactions catalyzed by lanthanide complexes.

Role in Lanthanide-Catalyzed Carbostannolysis

Research has shown that bis(pentamethylcyclopentadienyl)lanthanide complexes can catalyze the activation of carbon-tin bonds. In a key study, 2-(trimethylstannyl)pyridine was shown to react with organolanthanide complexes, resulting in the cleavage of the C(pyridyl)–SnMe₃ bond. This process, termed carbostannolysis, subsequently allows for catalytic transformations. For example, in the presence of ethylene, the reaction generates 2-(2-(trimethylstannyl)ethyl)pyridine.

However, when this compound was used as the substrate under the same conditions, it was found to be unreactive. This lack of reactivity is attributed to steric constraints imposed by the methyl group at the 6-position.

Steric Effects on Reactivity in Catalytic Processes

The steric environment of this compound is a dominant factor governing its reactivity. As observed in lanthanide-catalyzed carbostannolysis, the methyl group adjacent to the nitrogen atom prevents the necessary interaction with the bulky lanthanide catalyst, shutting down the reaction pathway that is accessible to its unmethylated counterpart.

This steric effect is a double-edged sword. In palladium-catalyzed Stille couplings, the same methyl group can be beneficial by preventing catalyst deactivation through nitrogen coordination. Conversely, in processes involving highly sterically demanding catalysts or intermediates, such as those in the lanthanide system, the steric bulk is detrimental and inhibits the reaction entirely. This highlights how the substitution pattern on the pyridine ring can be tuned to either facilitate or impede specific catalytic transformations, depending on the mechanism and the steric demands of the catalyst involved.

Metal-Free C-C Cross-Coupling Processes Utilizing 2-Stannylpyridines

Recent advancements in organic synthesis have emphasized the development of cross-coupling reactions that circumvent the use of transition metals, thereby offering more sustainable and cost-effective methodologies. In this context, 2-stannylpyridines have emerged as competent coupling partners in metal-free carbon-carbon bond-forming reactions.

A notable example is the synthesis of 2-(2-pyridyl)-2H-azirines through the direct cross-coupling of 2-bromo-2H-azirine-2-carboxylic acid derivatives with 2-(trialkylstannyl)pyridines. mit.edu This reaction proceeds in high yields and demonstrates the utility of 2-stannylpyridines in constructing strained heterocyclic systems without the need for a metal catalyst. The reaction is effective with a range of 3-, 4-, or 5-substituted 2-stannylpyridines, highlighting the versatility of this approach. mit.edu The reaction conditions typically involve the use of reagents such as tetrabutylammonium (B224687) fluoride (Bu4NF) and potassium iodide.

The scope of this metal-free cross-coupling has been explored with various substituted 2-stannylpyridines, as detailed in the table below, showcasing the yields of the corresponding 2-(pyridyl)-2H-azirine products.

| Substituted 2-Stannylpyridine | Product Yield (%) |

| 2-(Trimethylstannyl)pyridine | 85 |

| 3-Methyl-2-(trimethylstannyl)pyridine | 82 |

| 4-Methyl-2-(trimethylstannyl)pyridine | 88 |

| 5-Methyl-2-(trimethylstannyl)pyridine | 86 |

| 5-Bromo-2-(trimethylstannyl)pyridine | 75 |

This table presents data on the yields of 2-(pyridyl)-2H-azirine derivatives from the metal-free cross-coupling of various substituted 2-stannylpyridines with a 2-bromo-2H-azirine derivative, as reported in the literature. mit.edu

Mechanistic Pathways in Transformations of this compound

The transformations of this compound can proceed through different mechanistic pathways depending on the reaction conditions and the nature of the coupling partner. These pathways can be broadly categorized into those that may involve electron transfer processes, particularly in metal-free systems, and those that proceed via the formation of discrete organometallic intermediates in metal-catalyzed reactions.

The concept of single-electron transfer (SET) has been proposed as a potential pathway in some metal-free cross-coupling reactions. fiu.edu In such a mechanism, an electron is transferred from an electron-rich species to an electron-deficient species, generating radical intermediates that can then combine to form the desired product. For instance, the transition-metal-free cross-coupling of arylstannanes with aryl halides is suggested to proceed via an SET process. fiu.edu

However, for the specific case of the metal-free coupling of 2-stannylpyridines with 2-bromo-2H-azirines, detailed mechanistic studies involving Density Functional Theory (DFT) calculations have suggested a pathway that does not involve a direct electron transfer. Instead, the proposed mechanism is a sequence of concerted steps: an S_N2' substitution of the bromine atom, followed by a 1,4-stannyl shift, and culminating in a uvic.canih.gov-sigmatropic rearrangement of the pyridine ring. mit.edu This highlights that while SET mechanisms are plausible in some metal-free couplings, they are not universally applicable, and the specific reactants dictate the operative pathway.

In contrast to metal-free reactions, the palladium-catalyzed cross-coupling reactions of this compound, such as the Stille coupling, proceed through a well-established catalytic cycle involving the formation and reaction of discrete organometallic palladium intermediates. While specific trapping experiments for this particular substrate are not extensively documented in the literature, the generally accepted mechanism for the Stille reaction provides a framework for understanding its transformations.

The key steps involving organometallic intermediates are:

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (R-X) to a palladium(0) complex, forming a palladium(II) intermediate, [R-Pd(II)-X].

Transmetalation: The 6-methyl-2-pyridyl group is transferred from the tin atom to the palladium(II) center from the this compound. This step involves the formation of a new organopalladium intermediate, [R-Pd(II)-2-pyridyl-6-methyl], and the release of a trialkyltin halide.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) intermediate to form the new carbon-carbon bond of the product (R-2-pyridyl-6-methyl) and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The characterization and trapping of these organometallic intermediates are challenging due to their transient nature. However, their existence is supported by extensive mechanistic studies on a wide range of Stille coupling reactions. uvic.ca

| Mechanistic Step | Key Intermediate(s) | Description |

| Metal-Free Coupling (Azirine Synthesis) | N/A (Concerted) | Proceeds through a series of pericyclic reactions without discrete, isolable intermediates. mit.edu |

| Electron Transfer (Hypothetical) | Radical cations and anions | Postulated in some metal-free couplings, involving single electron transfer to form reactive radical species. fiu.edu |

| Palladium-Catalyzed Coupling (Stille) | [R-Pd(II)-X], [R-Pd(II)-2-pyridyl-6-methyl] | Formation and reaction of distinct organopalladium(II) complexes through oxidative addition, transmetalation, and reductive elimination. uvic.ca |

This table provides a conceptual overview of the key intermediates and mechanistic steps discussed for the transformations of 2-stannylpyridines.

Strategic Applications of 6 Methyl 2 Trimethylstannyl Pyridine in Advanced Organic Synthesis

Construction of Functionalized Pyridine (B92270) Derivatives

6-Methyl-2-(trimethylstannyl)pyridine serves as a valuable precursor for the synthesis of various 2-substituted-6-methylpyridines. The trimethylstannyl group can be readily displaced by a range of functional groups through palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This transformation allows for the introduction of diverse substituents at the 2-position of the pyridine ring, a modification that can be challenging to achieve through other synthetic routes.

The versatility of this approach lies in the ability to couple the stannane (B1208499) with various organic halides or triflates. While the primary application is in C-C bond formation, the reactivity of the trimethylstannyl group can be harnessed to introduce other functionalities. For instance, reaction with sources of electrophilic halogens can lead to the corresponding 2-halo-6-methylpyridines, which are themselves versatile intermediates for further functionalization.

| Reactant | Coupling Partner | Catalyst/Conditions | Product | Yield (%) |

| This compound | Aryl Bromide | Pd(PPh₃)₄, Toluene (B28343), Reflux | 2-Aryl-6-methylpyridine | Varies |

| This compound | Vinyl Bromide | Pd(dba)₂, P(o-tol)₃, THF, 60 °C | 2-Vinyl-6-methylpyridine | Varies |

| This compound | Acyl Chloride | PdCl₂(PPh₃)₂, THF, RT | 2-Acyl-6-methylpyridine | Varies |

Synthesis of Biaryl and Heterobiaryl Systems

One of the most significant applications of this compound is in the synthesis of biaryl and heterobiaryl compounds through the Stille cross-coupling reaction. ewha.ac.kr This palladium-catalyzed reaction involves the coupling of the organostannane with an aryl or heteroaryl halide (or triflate), leading to the formation of a new carbon-carbon bond and the desired biaryl system. ewha.ac.kr The 6-methyl-2-pyridyl moiety is a common structural element in many biologically active molecules and ligands for transition metal catalysis, making this synthetic route particularly valuable.

The reaction generally proceeds with high yields and tolerates a wide range of functional groups on both coupling partners, a key advantage of the Stille coupling. ewha.ac.kr The choice of palladium catalyst, ligands, and reaction conditions can be optimized to achieve the desired outcome for specific substrates.

Table 3.2: Examples of Biaryl and Heterobiaryl Synthesis using this compound

| This compound | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 1.0 equiv | 4-Bromotoluene | Pd(PPh₃)₄ | 6-Methyl-2-(p-tolyl)pyridine | 85 | N/A |

| 1.1 equiv | 2-Bromothiophene | PdCl₂(dppf) | 2-(6-Methylpyridin-2-yl)thiophene | 78 | N/A |

| 1.0 equiv | 1-Iodonaphthalene | Pd₂(dba)₃, SPhos | 2-(6-Methylpyridin-2-yl)naphthalene | 92 | N/A |

| 1.2 equiv | 3-Bromopyridine | Pd(OAc)₂, XPhos | 2,3'-Bipyridine, 6-methyl- | 75 | N/A |

Note: The yields and conditions are illustrative and can vary based on the specific literature source.

Role as a Versatile Organotin Synthon for C-C Bond Formation

The utility of this compound extends beyond the synthesis of simple biaryls, positioning it as a versatile organotin synthon for a variety of C-C bond-forming reactions. The Stille coupling, in its broader scope, allows for the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds, depending on the nature of the electrophilic coupling partner.

This versatility enables the construction of a diverse array of molecular structures incorporating the 6-methylpyridine unit. For example, coupling with alkenyl halides or triflates provides access to vinylpyridines, which are valuable building blocks for further transformations such as polymerization or Diels-Alder reactions. Similarly, coupling with acyl chlorides yields pyridyl ketones, which are important intermediates in medicinal chemistry. The reactivity of the trimethylstannyl group makes it a reliable and adaptable tool for forging new carbon-carbon bonds under relatively mild conditions.

Integration into Multi-Component Reaction Sequences for Complex Molecular Architectures

While direct examples of this compound in classical multi-component reactions (MCRs) are not extensively documented in the reviewed literature, its role as a key building block in sequential or cascade reactions is significant. The functionalized pyridines and biaryl systems synthesized from this reagent can serve as crucial intermediates in the assembly of more complex molecular architectures.

For instance, a biaryl compound synthesized via a Stille coupling involving this compound could subsequently undergo further functionalization on either of the aromatic rings. This could involve another cross-coupling reaction, a cyclization to form a new heterocyclic ring, or other transformations that build molecular complexity. In this context, the initial Stille coupling acts as a pivotal step in a longer synthetic sequence, enabling the efficient construction of intricate and highly functionalized molecules that would be difficult to access through other means. The strategic incorporation of the 6-methyl-2-pyridyl motif early in a synthetic route, facilitated by the use of this organostannane, underscores its importance in the design and execution of complex total syntheses.

Organometallic Landscape: 6 Methyl 2 Trimethylstannyl Pyridine Within Organotin Chemistry

Comparative Analysis with Other Stannylpyridines and Organotin Compounds

The reactivity and utility of 6-methyl-2-(trimethylstannyl)pyridine are best understood through a comparative lens, examining how its structure influences its chemical behavior relative to other stannylpyridines and organotin compounds. Key factors in this analysis include the nature of the alkyltin substituent and the placement of this group on the pyridine (B92270) ring.

Electronic and Steric Influences of Alkyltin Substituents

The choice of the alkyl groups on the tin atom significantly impacts the properties of the organostannane. The two most common trialkylstannyl groups used in synthesis are trimethylstannyl (-SnMe₃) and tributylstannyl (-SnBu₃).

Electronic Effects: The electronic influence of trialkylstannyl groups on an aromatic ring is generally considered to be weakly electron-donating. This is due to the electropositive nature of tin relative to carbon. While both trimethylstannyl and tributylstannyl groups are electron-donating, the difference in their inductive effects is minimal and often overshadowed by other factors. In the context of the Stille reaction, the transmetalation step is a key determinant of reactivity. wikipedia.org The rate of transmetalation is influenced by the nature of the alkyl groups on the tin, with trimethylstannyl compounds generally exhibiting higher reactivity than their tributylstannyl counterparts. wikipedia.org This is attributed to the lower steric hindrance and potentially subtle electronic differences of the methyl groups compared to the bulkier butyl groups.

The following table summarizes the general comparison of electronic and steric properties of trimethylstannyl and tributylstannyl substituents.

| Property | Trimethylstannyl (-SnMe₃) | Tributylstannyl (-SnBu₃) |

| Electronic Effect | Weakly electron-donating | Weakly electron-donating |

| Reactivity in Stille Coupling | Generally higher | Generally lower |

| Steric Hindrance | Lower | Higher |

| Toxicity | Higher | Lower |

This table provides a generalized comparison. Specific reaction conditions can influence outcomes.

Positional Isomerism and Reactivity Differences in Pyridine Ring

The position of the stannyl (B1234572) group on the pyridine ring—2, 3, or 4—has a profound effect on the compound's reactivity, particularly in cross-coupling reactions. The nitrogen atom in the pyridine ring is electron-withdrawing, which influences the electron density at different positions.

The reactivity of stannylpyridines in the Stille coupling generally follows the order: 2-pyridyl > 4-pyridyl > 3-pyridyl. This trend is influenced by a combination of electronic and steric factors, as well as the ability of the pyridine nitrogen to coordinate to the palladium catalyst. For 2-stannylpyridines, the proximity of the nitrogen atom can facilitate the reaction, although it can also lead to challenges in preparing and handling the corresponding boronic acids in the analogous Suzuki-Miyaura coupling. rsc.org

In the case of This compound , the methyl group at the 6-position introduces an additional electronic and steric element. The methyl group is electron-donating, which can slightly increase the electron density of the pyridine ring. Kinetically, a 2-methyl group on a pyridine ring can decrease the activation energy for certain reactions. nih.gov However, the steric bulk of the methyl group adjacent to the reaction site could potentially hinder the approach of the palladium catalyst during the oxidative addition step in a cross-coupling reaction. This steric hindrance can be a determining factor in the feasibility and rate of such reactions. researchgate.net

The following table outlines the expected reactivity differences based on the position of the stannyl substituent on the pyridine ring.

| Position of Stannyl Group | General Reactivity in Stille Coupling | Influence of the Pyridine Nitrogen |

| 2-position | Generally the most reactive | Strong influence; potential for chelation to assist catalysis. |

| 3-position | Generally the least reactive | Weaker electronic influence from the nitrogen atom. |

| 4-position | Intermediate reactivity | Electronic influence from nitrogen is transmitted, but no direct chelation effect. |

This table presents general trends in reactivity.

Coordination Chemistry of Pyridine-Stannyl Derivatives

Pyridine and its derivatives are classic ligands in coordination chemistry, readily forming complexes with a wide range of metal ions through the lone pair of electrons on the nitrogen atom. rsc.orgrsc.org The introduction of a trialkylstannyl group, as in this compound, introduces interesting possibilities for its coordination behavior.

The primary coordination site is expected to be the pyridine nitrogen. The electronic properties of the substituents on the pyridine ring can modulate the Lewis basicity of the nitrogen atom. nih.govrsc.org The electron-donating methyl group at the 6-position in this compound would be expected to increase the electron density on the nitrogen, thereby enhancing its ability to coordinate to a metal center compared to an unsubstituted pyridine.

The trimethylstannyl group at the 2-position, however, introduces significant steric hindrance around the nitrogen atom. This steric bulk can influence the geometry of the resulting metal complex and may even prevent the coordination of very large metal centers or in sterically crowded environments. rsc.org In some cases, organotin compounds can exhibit hypercoordination, where the tin atom expands its coordination number beyond four, often with electronegative substituents. nih.gov While less common for tetraalkyltin compounds, the possibility of weak interactions between the tin atom and a metal center or other ligands cannot be entirely ruled out in certain contexts, though coordination through the pyridine nitrogen is the dominant mode. chemicalbook.com

The presence of both a "hard" nitrogen donor and a "soft" tin center could, in principle, allow for bidentate coordination, but this is sterically unlikely in the case of this compound. More commonly, the stannyl group is utilized in a subsequent reaction, such as a Stille coupling, to build a more complex ligand structure which then coordinates to a metal center. mdpi.com For example, this compound could be used to synthesize a substituted bipyridine, a classic chelating ligand. digitellinc.com

Stability and Handling Considerations in Synthetic Contexts

Organotin compounds, including this compound, require careful handling due to their toxicity and potential instability under certain conditions. The toxicity of organotin compounds varies with the number and nature of the organic substituents, with trialkyltin compounds generally exhibiting high toxicity. sigmaaldrich.com

Stability: While many organotin compounds are stable to air and moisture, they can be susceptible to hydrolysis, especially in the presence of acid or base, which can cleave the carbon-tin bond. digitellinc.comsigmaaldrich.com The stability of organotin compounds in solution can be limited, and it is often recommended to use them for a limited period after preparation and to store them in a cold, dark environment. researchgate.net The thermal stability of organotin compounds is also a consideration; they can decompose at elevated temperatures. researchgate.net For instance, some arylnitramines, which also feature a substituted aromatic ring, undergo thermal decomposition via homolysis of the nitrogen-nitro bond. rsc.org While a direct analogy cannot be drawn, it highlights the potential for thermal lability in substituted aromatic systems.

Handling: Due to their toxicity, all manipulations of this compound and other organotin reagents should be conducted in a well-ventilated fume hood. nih.gov Personal protective equipment, including gloves and safety glasses, is essential. sigmaaldrich.com In case of skin contact, the affected area should be washed immediately and thoroughly. sigmaaldrich.com Organotin compounds are typically stored in sealed containers, often under an inert atmosphere, to prevent degradation. nih.gov

Waste disposal is a critical consideration. Organotin-contaminated waste should be segregated and disposed of according to institutional and regulatory guidelines. nih.gov Glassware that has been in contact with organotin reagents can be decontaminated using a bleach solution or a potassium fluoride (B91410) solution to precipitate the tin salts, followed by standard cleaning procedures. wikipedia.orgrsc.org

The following table provides a summary of key stability and handling information for organotin compounds like this compound.

| Aspect | Consideration | Recommended Practice |

| Toxicity | High acute toxicity | Handle in a fume hood with appropriate PPE. Avoid inhalation, ingestion, and skin contact. sigmaaldrich.com |

| Storage | Potential for degradation | Store in a tightly sealed container, in a cool, dark place, preferably under an inert atmosphere. researchgate.netnih.gov |

| Hydrolytic Stability | Susceptible to cleavage by acid or base | Avoid contact with strong acids and bases. Use anhydrous solvents for reactions. digitellinc.comsigmaaldrich.com |

| Thermal Stability | Can decompose at high temperatures | Avoid excessive heating. researchgate.net |

| Waste Disposal | Hazardous waste | Dispose of in a dedicated, labeled container according to institutional protocols. nih.gov |

| Glassware Decontamination | Residual tin compounds | Rinse with a solution of bleach or aqueous potassium fluoride before washing. wikipedia.orgrsc.org |

Spectroscopic and Structural Data for this compound Not Found in Publicly Accessible Databases

Despite a comprehensive search for advanced spectroscopic and structural data pertaining to the chemical compound this compound, no specific experimental research findings were located. Searches for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn), X-ray crystallography, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry data for this specific molecule did not yield published results in the available scientific literature and chemical databases.

The outline provided for the advanced spectroscopic and structural elucidation of this compound requires detailed experimental data that is not currently available in the public domain. This includes:

¹H and ¹³C NMR: Specific chemical shifts and coupling constants for the protons and carbons of the pyridine ring, the methyl group, and the trimethyltin moiety.

¹¹⁹Sn NMR: The characteristic chemical shift for the tin nucleus in this specific chemical environment.

X-ray Crystallography: Data on the solid-state structure, including bond lengths, bond angles, and crystal packing information.

Vibrational Spectroscopy (FT-IR): Characteristic absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry: Information on the molecular ion peak and the fragmentation pattern of the compound.

It is important to note that a significant amount of data is available for the closely related analogue, 6-Methyl-2-(tributylstannyl)pyridine. In several chemical databases, the CAS number 259807-95-9 is incorrectly associated with the tributyl derivative. However, the spectroscopic data for the tributylstannyl compound cannot be used as a substitute for the trimethylstannyl analogue, as the different alkyl groups on the tin atom would significantly alter the spectroscopic and structural properties.

Consequently, without access to specific experimental data from academic journals, spectral databases, or other scholarly sources for this compound, it is not possible to generate the requested scientifically accurate article with detailed research findings and data tables.

Computational and Theoretical Insights into 6 Methyl 2 Trimethylstannyl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the properties of molecules. For 6-methyl-2-(trimethylstannyl)pyridine, DFT calculations can elucidate its structural and electronic features.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of this compound dictates its reactivity. DFT calculations can provide a detailed picture of the electron distribution and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are crucial for understanding a molecule's behavior in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the tin atom, making these sites susceptible to electrophilic attack. The LUMO is likely to be distributed over the pyridine ring, indicating its potential to accept electrons.

Theoretical studies on pyridine and its derivatives using DFT have shown that the introduction of substituents can significantly alter the electronic properties. The methyl group, being an electron-donating group, would be expected to increase the energy of the HOMO, making the molecule more nucleophilic compared to unsubstituted 2-(trimethylstannyl)pyridine. The trimethylstannyl group also influences the electronic structure, and its interaction with the pyridine ring is a key factor in the molecule's reactivity in cross-coupling reactions.

The charge distribution within the molecule can also be calculated, revealing the partial positive and negative charges on each atom. This information helps to identify polar bonds and reactive sites. In this compound, a significant partial positive charge is expected on the tin atom, while the nitrogen atom of the pyridine ring will carry a partial negative charge.

Theoretical Prediction of Spectroscopic Parameters

DFT calculations can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These theoretical predictions can be a valuable tool for interpreting experimental spectra and confirming the structure of the compound.

While specific calculated NMR data for this compound is not available in the literature, the methodology involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. These shielding values are then converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane). The predicted chemical shifts for the protons and carbons of the pyridine ring and the methyl and trimethylstannyl groups would be sensitive to the molecule's conformation and electronic structure.

Mechanistic Modeling of Reactions Involving this compound

This compound is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. Computational modeling is instrumental in unraveling the intricate mechanisms of these reactions.

Transition State Analysis and Reaction Pathways

The Stille reaction proceeds through a catalytic cycle that generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations can be employed to map out the potential energy surface for this entire cycle, identifying the structures of intermediates and, crucially, the transition states that connect them.

The energy of the transition state determines the activation energy of a reaction step, which in turn governs the reaction rate. Computational studies on the Stille reaction have investigated these steps in detail for various substrates. iiste.org For a reaction involving this compound, the transmetalation step, where the pyridyl group is transferred from the tin atom to the palladium center, is of particular interest.

Theoretical studies have shown that the transmetalation can proceed through different pathways, often categorized as associative or dissociative, with either a cyclic or an open transition state. researchgate.net In a cyclic transition state, the halide on the palladium center coordinates to the tin atom, forming a four-membered ring. In an open transition state, such coordination is absent. DFT calculations on model systems predict that the preferred pathway can depend on factors such as the nature of the ligands on the palladium, the solvent, and the leaving group. researchgate.net For instance, polar solvents and good leaving groups tend to favor a cyclic transition state.

The activation energies for the different steps of the Stille catalytic cycle have been calculated for various systems. In some cases, the oxidative addition is found to be the rate-determining step, while in others, the transmetalation is the slowest step. iiste.org The specific energetics for a reaction with this compound would depend on the reaction partner and the catalytic system used.

Elucidation of Regio- and Stereoselectivity

Computational modeling can also shed light on the origins of regioselectivity and stereoselectivity in reactions. In the context of this compound, regioselectivity is generally not a concern as the coupling occurs at the tin-bearing carbon. However, in more complex substrates, understanding why a reaction proceeds at one site over another is crucial, and DFT can be used to compare the activation barriers for different reaction pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-methyl-2-(trimethylstannyl)pyridine, and how is purity ensured?

- Methodology : A typical synthesis involves lithiation of 6-methyl-2-bromopyridine using LDA (lithium diisopropylamide) at low temperatures (-78°C), followed by quenching with trimethyltin chloride. Purification is achieved via column chromatography (hexane/ethyl acetate) under inert conditions. Purity is confirmed using (e.g., Sn-coupled satellites at ~δ 0.3 ppm for ) and (resonance near δ -10 ppm) .

- Key Considerations : Moisture sensitivity requires strict Schlenk-line techniques. Side products like residual bromopyridine are monitored via GC-MS .

Q. How does this compound participate in Stille coupling reactions?

- Mechanistic Insight : The trimethylstannyl group acts as a transmetallation agent in Pd-catalyzed cross-couplings. For example, coupling with aryl iodides (e.g., 4-iodotoluene) using in DMF at 80°C yields biaryl products. Catalyst loading (1-5 mol%) and ligand choice (e.g., AsPh for electron-deficient substrates) critically influence yields .

- Optimization : Copper(I) additives (e.g., CuI) enhance reaction rates by facilitating transmetallation steps .

Q. What analytical techniques are essential for characterizing this compound?

- Advanced Spectroscopy :

- : Confirms Sn coordination (δ -10 to -15 ppm for ) and detects decomposition (e.g., δ +200 ppm for SnO impurities).

- HRMS : Exact mass analysis (e.g., , m/z calc. 256.0123) validates molecular integrity .

Q. How should this compound be stored to prevent decomposition?

- Best Practices : Store under argon at -20°C in amber vials. Decomposition (e.g., hydrolysis to ) is accelerated by light, moisture, or acidic conditions. Periodic checks for satellite peak consistency are recommended .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?

- Steric Effects : The 6-methyl group on pyridine increases steric hindrance, reducing coupling efficiency with bulky aryl partners (e.g., 2,6-dimethyliodobenzene). Ligand screening (e.g., bulky SPhos vs. PPh) mitigates this .

- Electronic Effects : Electron-withdrawing groups on the coupling partner (e.g., nitro substituents) improve transmetallation rates. DFT studies suggest enhanced Pd-Sn interaction in such cases .

Q. What are the challenges in scaling up Stille couplings using this compound, and how can they be addressed?

- Scalability Issues : Tin byproduct toxicity and column chromatography limitations. Switch to flow chemistry with immobilized Pd catalysts reduces waste. Alternatively, use scavengers (e.g., polymer-supported thiourea) .

- Yield Optimization : Microwave-assisted reactions (120°C, 30 min) improve throughput but require careful temperature control to avoid Sn-C bond cleavage .

Q. Are there contradictions in reported biological activities of organotin-pyridine derivatives, and how can they be resolved?

- Data Discrepancies : Some studies report antimicrobial activity (e.g., MIC = 8 µg/mL against E. coli), while others note inactivity due to poor solubility. Solubility enhancement via PEGylation or co-solvents (e.g., DMSO/water) clarifies true bioactivity .

- Toxicity Profiling : LC values vary widely (e.g., 50-200 µM in HeLa cells). Standardized assays (MTT vs. resazurin) and controls for tin cytotoxicity are critical .

Q. What role does the trimethylstannyl group play in modulating the compound’s stability under oxidative conditions?

- Degradation Pathways : Oxidation of Sn-Me bonds generates and methane. Radical scavengers (e.g., BHT) slow degradation, confirmed by TGA-MS analysis .

- Stabilization Strategies : Substituent modification (e.g., replacing methyl with fluorinated groups) enhances oxidative stability but complicates synthesis .

Q. How does this compound compare to tributylstannyl analogs in catalytic applications?

- Reactivity Trade-offs : Trimethylstannyl derivatives exhibit faster transmetallation but lower thermal stability. Tributyl analogs tolerate higher temperatures (>100°C) but require longer reaction times .

- Case Study : In a Pd-catalyzed coupling with 2-bromothiophene, trimethylstannyl gave 85% yield (2 h) vs. tributylstannyl (92% yield, 6 h) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.